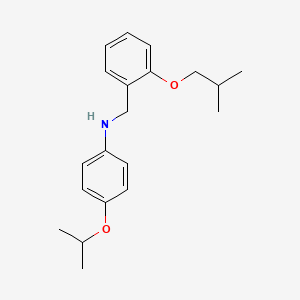
4-Chloro-2-(difluoromethyl)quinazoline
Overview
Description
“4-Chloro-2-(difluoromethyl)quinazoline” is a chemical compound with the CAS Number: 1039312-08-7 . It has a molecular weight of 214.6 . The compound is in powder form .
Synthesis Analysis
Quinazolines are a class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities . Transition-metal-catalyzed reactions have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals . These reactions provide new entries into pharmaceutical ingredients of continuously increasing complexity .
Molecular Structure Analysis
The InChI code for “4-Chloro-2-(difluoromethyl)quinazoline” is 1S/C9H5ClF2N2/c10-7-5-3-1-2-4-6 (5)13-9 (14-7)8 (11)12/h1-4,8H . The InChI key is LKIIDXBEGXVCHB-UHFFFAOYSA-N .
Chemical Reactions Analysis
Quinazolines and quinazolinones are considered significant chemicals for the synthesis of diverse physiological significance and pharmacological utilized molecules . They are valuable intermediates in organic synthesis . Various procedures have been developed for preparing these important compounds .
Physical And Chemical Properties Analysis
“4-Chloro-2-(difluoromethyl)quinazoline” is a powder . It has a molecular weight of 214.6 . The InChI code is 1S/C9H5ClF2N2/c10-7-5-3-1-2-4-6 (5)13-9 (14-7)8 (11)12/h1-4,8H and the InChI key is LKIIDXBEGXVCHB-UHFFFAOYSA-N .
Scientific Research Applications
Pharmacokinetics and Metabolism
4-Chloro-2-(difluoromethyl)quinazoline, a quinazoline derivative, shows significant pharmacokinetic properties such as peripheral vasodilation. It is mainly metabolized in the liver, showing high first-pass metabolism and low oral bioavailability. The drug binds highly to plasma proteins and is mostly excreted in bile after metabolism. Its kinetic behavior suggests a model with at least two kinetically distinct compartments, with the mean elimination half-life being about 2.5 hours. The pharmacokinetics are altered in conditions like chronic renal failure and congestive heart failure, indicating a need for cautious dosage titration in such patients (Jaillon, 1980).
Anticancer Potential
Studies have highlighted the potential of quinazoline derivatives, specifically α-adrenoceptor antagonists like doxazosin, prazosin, and terazosin, in inducing apoptosis, decreasing cell growth, and proliferation in various cancer cell lines, including prostate cancer. These compounds also demonstrate anti-angiogenic properties in vivo, suggesting a significant decrease in tumor mass. The anticancer effects appear largely independent of α1-blockade, with several molecular targets being proposed. Retrospective studies have shown a decreased incidence of cancers in individuals exposed to these α-antagonists, although more prospective clinical trials are needed to conclusively demonstrate their anticancer properties (Batty et al., 2016).
Implications in Toxicology
In analytical toxicology, the use of LC-MS/MS has allowed the analysis of both phase I and II drug metabolites of lorazepam, a model drug. This includes metabolites like a quinazolinone and a quinazoline carboxylic acid. The detection windows provided by these metabolites are relevant for toxicology laboratories, especially those that omit hydrolysis in their analytical procedures to reduce time spent on GC-MS analysis (Turfus et al., 2011).
Safety And Hazards
Future Directions
Quinazoline derivatives are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . They are considered attractive targets by medicinal chemists as these motifs are the constituents of bioactive molecules that show antibacterial, antiviral, anti-inflammatory, anticancer, anticoccidial, antimutagenic, antileishmanial, antimalarial, antioxidant, antiobesity, anti-tubercular, neuroprotective, and hypertensive activities .
properties
IUPAC Name |
4-chloro-2-(difluoromethyl)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF2N2/c10-7-5-3-1-2-4-6(5)13-9(14-7)8(11)12/h1-4,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIIDXBEGXVCHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(difluoromethyl)quinazoline | |
CAS RN |
1039312-08-7 | |
| Record name | 4-chloro-2-(difluoromethyl)quinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




-methanamine](/img/structure/B1451625.png)

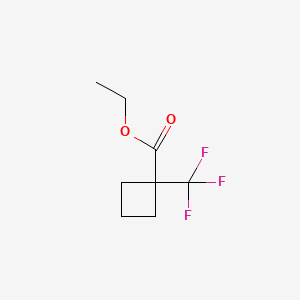
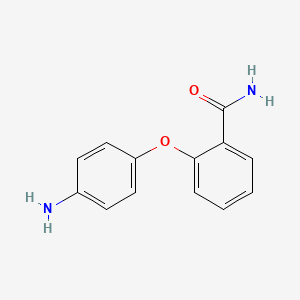
![(5-Chlorobenzo[d]thiazol-2-yl)methanamine](/img/structure/B1451633.png)
![5-Chloro-6-[(3,4-difluorophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B1451634.png)
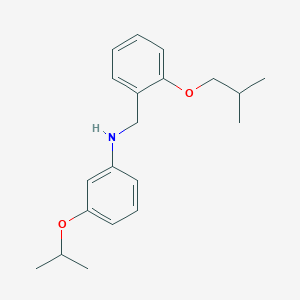

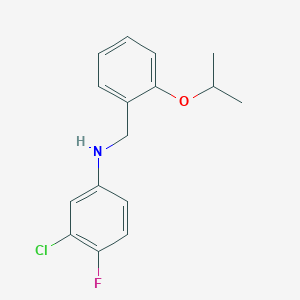
![3-Isopropoxy-N-[2-(4-isopropylphenoxy)ethyl]-aniline](/img/structure/B1451641.png)
![N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline](/img/structure/B1451642.png)
![N-[4-(Isopentyloxy)benzyl]-3,4-dimethylaniline](/img/structure/B1451643.png)
